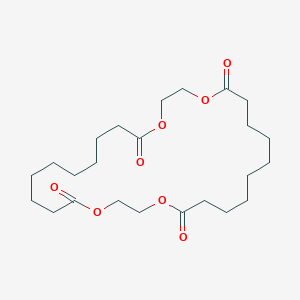
1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone: is a complex organic compound with the molecular formula C24H40O8 and a molecular weight of 456.57 g/mol . This compound is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic configuration. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves the formation of the cyclic structure through a series of condensation reactions, followed by oxidation steps to introduce the ketone functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The specific methods used in industrial settings are often optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxacyclododecane-2,5,8,11-tetrone: A smaller cyclic compound with similar oxygen-containing functional groups.
1,4,8,11-Tetraoxacyclotetradecane-3,6,9,12-tetrone: Another cyclic compound with a different ring size and similar functional groups.
Uniqueness: 1,4,15,18-Tetraoxacyclooctacosane-5,14,19,28-tetrone is unique due to its larger ring size and the specific arrangement of oxygen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1,4,15,18-tetraoxacyclooctacosane-5,14,19,28-tetrone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O8/c25-21-13-9-5-1-2-6-10-14-22(26)30-19-20-32-24(28)16-12-8-4-3-7-11-15-23(27)31-18-17-29-21/h1-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBSKXAVWNRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)OCCOC(=O)CCCCCCCCC(=O)OCCOC(=O)CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
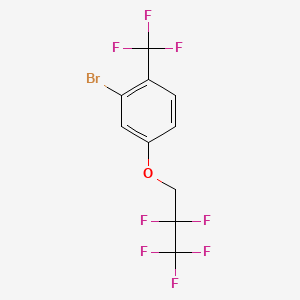


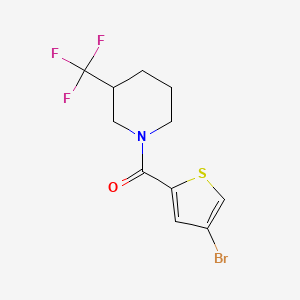

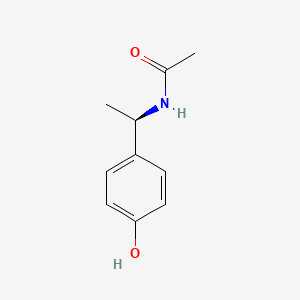
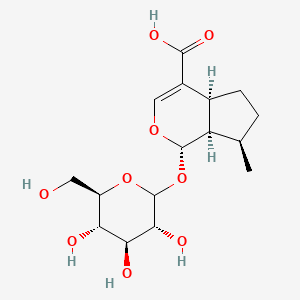
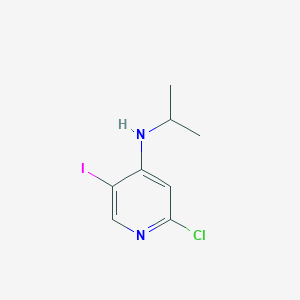
![6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine](/img/structure/B8251071.png)

![Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8251079.png)
![(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8251085.png)
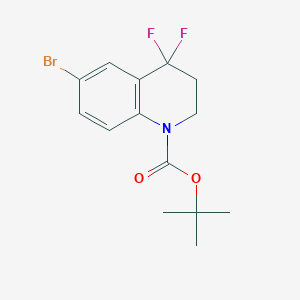
![6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8251090.png)
